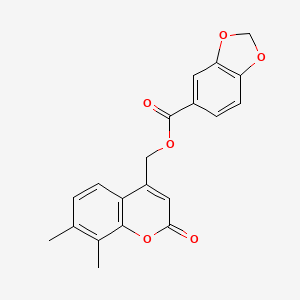
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate, commonly known as DMC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMC belongs to the family of coumarin derivatives and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
DMC has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DMC has been found to have insecticidal and fungicidal activities. In material science, DMC has been used as a building block for the synthesis of various compounds with potential applications in the field of organic electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood, but it has been suggested that it acts through various pathways such as inhibition of DNA synthesis, induction of apoptosis, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
DMC has been found to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of cell cycle arrest, and inhibition of angiogenesis. In addition, DMC has been found to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMC in lab experiments is its easy synthesis and availability. In addition, DMC has been found to have low toxicity and high bioavailability, making it a safe and effective compound for use in various experiments. However, one of the limitations of using DMC in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DMC. One of the future directions is the synthesis of DMC analogs with improved properties such as increased solubility and higher potency. Another future direction is the investigation of the mechanism of action of DMC to better understand its potential applications in various fields. Furthermore, the development of new methods for the synthesis of DMC and its analogs can lead to the discovery of new compounds with potential applications in medicine, agriculture, and material science.
Métodos De Síntesis
DMC can be synthesized using various methods such as the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde and malonic acid in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Perkin reaction involves the reaction of salicylaldehyde with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Pechmann condensation reaction involves the reaction of resorcinol with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC.
Propiedades
IUPAC Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11-3-5-15-14(8-18(21)26-19(15)12(11)2)9-23-20(22)13-4-6-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJUVDITYUQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
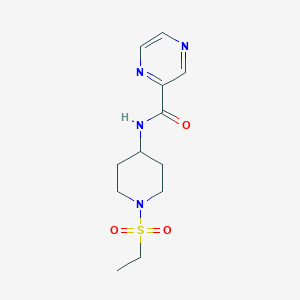



![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
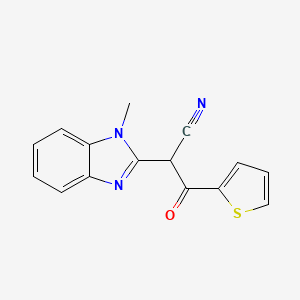
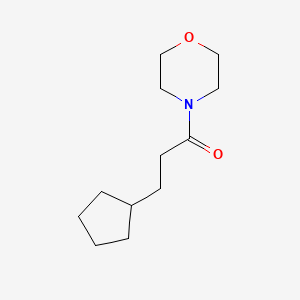
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
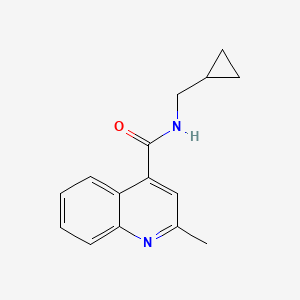
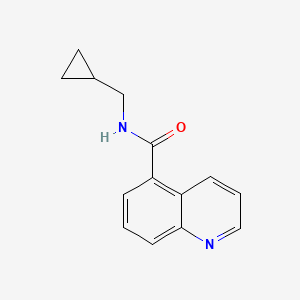

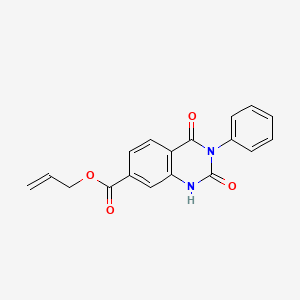
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)